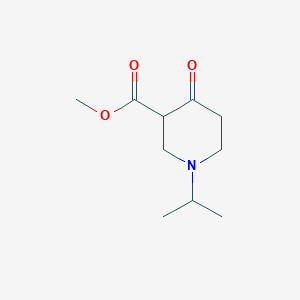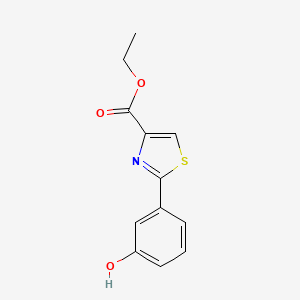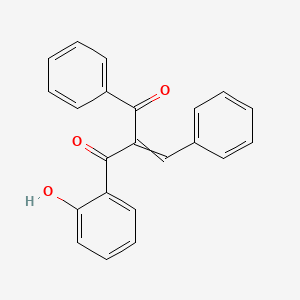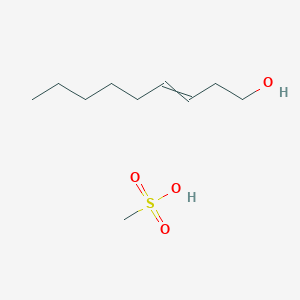![molecular formula C17H24O B14308670 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one CAS No. 112929-95-0](/img/structure/B14308670.png)
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a 2-(2,5-dimethylphenyl)propyl group at the second position. The presence of the dimethylphenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclohexanone with 2-(2,5-dimethylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanes with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation and activity of the target molecules. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,4-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(3,5-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(2,6-Dimethylphenyl)propyl]cyclohexan-1-one
Uniqueness
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its similar compounds.
Propiedades
Número CAS |
112929-95-0 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethylphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H24O/c1-12-8-9-13(2)16(10-12)14(3)11-15-6-4-5-7-17(15)18/h8-10,14-15H,4-7,11H2,1-3H3 |
Clave InChI |
JHERADDOHOZHPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)CC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



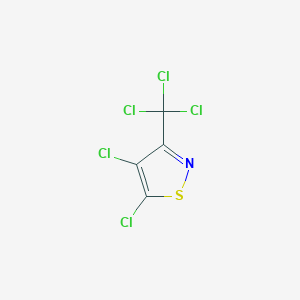
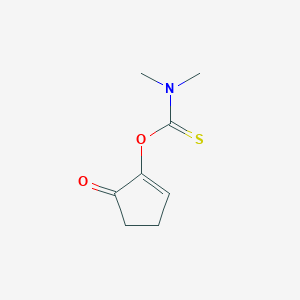

![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
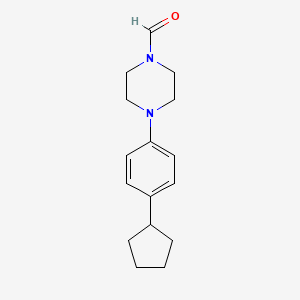

![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
